molecular formula C14H18O B13601031 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal

Cat. No.: B13601031
M. Wt: 202.29 g/mol
InChI Key: YJDQHJDSHMERAT-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal is an organic compound with the molecular formula C14H18O. It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it has a partially saturated naphthalene ring system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal typically involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by a series of reactions to introduce the butanal group. One common method involves the catalytic hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The resulting 1,2,3,4-tetrahydronaphthalene is then subjected to a formylation reaction to introduce the butanal group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid.

    Reduction: 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the butanal group.

    4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid: The oxidized form of the compound.

    4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanol: The reduced form of the compound.

Uniqueness

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal is unique due to the presence of both the tetrahydronaphthalene ring system and the butanal group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

4-(1,2,3,4-tetrahydronaphthalen-1-yl)butanal

InChI

InChI=1S/C14H18O/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6,10-11,13H,3-5,7-9H2

InChI Key

YJDQHJDSHMERAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCCC=O

Origin of Product

United States

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